1-(Bromomethyl)-4-(phenoxymethyl)benzene

Descripción general

Descripción

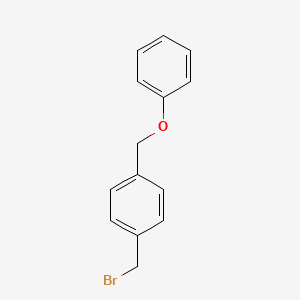

1-(Bromomethyl)-4-(phenoxymethyl)benzene is an organic compound that features a bromomethyl group and a phenoxymethyl group attached to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-(Bromomethyl)-4-(phenoxymethyl)benzene can be synthesized through a multi-step process. One common method involves the bromination of 4-(phenoxymethyl)toluene. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.

Análisis De Reacciones Químicas

Types of Reactions

1-(Bromomethyl)-4-(phenoxymethyl)benzene undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

Nucleophilic Substitution: Formation of azides, thiols, or ethers.

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Reduction: Formation of 4-(phenoxymethyl)toluene.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1-(Bromomethyl)-4-(phenoxymethyl)benzene has a molecular formula of and a molecular weight of approximately 263.13 g/mol. The compound features a bromomethyl group attached to a benzene ring that also includes a phenoxymethyl substituent. This unique structure allows for distinct reactivity patterns, making it a valuable intermediate in organic synthesis.

This compound finds applications across several scientific domains:

Medicinal Chemistry

- Drug Development : It serves as an intermediate in synthesizing bioactive compounds, including potential pharmaceuticals.

- Antimicrobial Activity : Research indicates that derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria, suggesting potential use in antibiotic development.

Organic Synthesis

- Building Block for Complex Molecules : The compound is used in synthesizing more complex organic molecules, including agrochemicals and specialty chemicals.

- Reactivity : The bromomethyl group can undergo nucleophilic substitution reactions, allowing for the formation of various substituted benzene derivatives.

Material Science

- Polymer Production : It is utilized in producing polymers with specific properties due to its unique functional groups.

- Specialty Chemicals : The compound can be modified to create materials with tailored functionalities.

Case Study 1: Antimicrobial Efficacy

A comparative study synthesized several derivatives of this compound to evaluate their antimicrobial efficacy. The results indicated that certain modifications to the phenoxy group significantly enhanced activity against specific bacterial strains.

Case Study 2: Antimalarial Screening

In vitro studies assessed the antimalarial activity of synthesized derivatives against Plasmodium falciparum. Modifications led to improved potency against both sensitive and resistant strains, highlighting the compound's therapeutic potential.

Chemical Reactions

This compound participates in various chemical reactions:

- Nucleophilic Substitution : The bromomethyl group can be replaced by nucleophiles such as amines or thiols.

- Oxidation : Can be oxidized to form benzaldehyde derivatives using agents like potassium permanganate.

- Reduction : Reduction can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride.

Mecanismo De Acción

The mechanism of action of 1-(Bromomethyl)-4-(phenoxymethyl)benzene primarily involves its reactivity as a bromomethylating agent. The bromomethyl group can participate in nucleophilic substitution reactions, where it acts as an electrophile, facilitating the formation of new carbon-heteroatom bonds. This reactivity is crucial for its role in organic synthesis and material science applications.

Comparación Con Compuestos Similares

Similar Compounds

1-(Bromomethyl)-4-methylbenzene: Similar structure but lacks the phenoxymethyl group.

1-(Chloromethyl)-4-(phenoxymethyl)benzene: Similar structure but with a chlorine atom instead of bromine.

4-(Phenoxymethyl)benzyl alcohol: Similar structure but with a hydroxymethyl group instead of bromomethyl.

Uniqueness

1-(Bromomethyl)-4-(phenoxymethyl)benzene is unique due to the presence of both bromomethyl and phenoxymethyl groups, which provide distinct reactivity patterns and potential applications in synthesis and material science. The combination of these functional groups allows for versatile chemical transformations and the development of novel compounds.

Actividad Biológica

1-(Bromomethyl)-4-(phenoxymethyl)benzene, also known as a brominated phenyl compound, is of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacokinetic properties, metabolic pathways, and potential therapeutic applications.

This compound has the following chemical properties:

- Molecular Formula : C13H11BrO

- Molecular Weight : 277.16 g/mol

- Log P (octanol-water partition coefficient) : 3.93, indicating high lipophilicity which suggests good membrane permeability and gastrointestinal absorption capabilities.

Pharmacokinetics

This compound exhibits several pharmacokinetic characteristics:

- Absorption : High gastrointestinal absorption is anticipated due to its lipophilic nature.

- Blood-Brain Barrier Penetration : The compound is capable of permeating the blood-brain barrier, which may allow for central nervous system effects.

- Metabolism : It is predicted to inhibit various cytochrome P450 enzymes, including CYP1A2, CYP2C19, CYP2C9, and CYP2D6. This inhibition can influence drug metabolism and lead to potential drug-drug interactions.

Antimalarial Activity

Recent studies have explored the antimalarial potential of related compounds. For instance, derivatives of this compound were evaluated for their in vitro activity against Plasmodium falciparum. The most active derivatives exhibited IC50 values in the low micromolar range, indicating promising antimalarial properties .

| Compound | IC50 (W2 Strain) | IC50 (3D7 Strain) | Selectivity Index |

|---|---|---|---|

| 1m | 0.07 µM | 0.06 µM | 887.29 |

Cytotoxicity Studies

The cytotoxic effects of related phenoxymethyl compounds have been assessed on human HepG2 cells. The selectivity index (SI) was calculated to evaluate the balance between antiprotozoal efficacy and cytotoxicity:

- Compounds with lower IC50 values against malaria parasites generally showed higher selectivity indices, indicating a favorable therapeutic profile .

The mechanism by which these compounds exert their biological effects may involve the generation of reactive oxygen species (ROS), leading to oxidative stress in target cells. This process can trigger apoptosis in various cancer cell lines, including leukemia cells .

Case Study 1: In Vitro Antiprotozoal Activity

A study conducted on a series of phenoxymethyl derivatives revealed that specific substitutions on the benzene ring significantly enhanced antimalarial activity. For example, the introduction of pyridinylalkylaminomethyl side chains resulted in compounds with IC50 values as low as 0.07 µM against chloroquine-resistant strains of P. falciparum .

Case Study 2: Metabolic Pathways and Genetic Polymorphisms

Research into benzene metabolism highlights the complexity surrounding its biological activity. Genetic polymorphisms in enzymes such as CYP2E1 can affect individual susceptibility to toxicity and disease outcomes related to benzene exposure . Understanding these pathways is crucial for assessing the safety and efficacy of brominated phenyl compounds in therapeutic contexts.

Propiedades

IUPAC Name |

1-(bromomethyl)-4-(phenoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO/c15-10-12-6-8-13(9-7-12)11-16-14-4-2-1-3-5-14/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMTXXSMJSHMITF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CC=C(C=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640408 | |

| Record name | 1-(Bromomethyl)-4-(phenoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

724452-82-8 | |

| Record name | 1-(Bromomethyl)-4-(phenoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.